Kinetic Solubility Enhancement: 6–80-Fold Improvement Over DSM265
DSM421 exhibits significantly improved aqueous solubility compared to DSM265. In kinetic solubility assays at pH 6.5, DSM421 achieves solubility >100 μg/mL, whereas DSM265 reaches only 12.5 μg/mL [1]. Across physiologically relevant media, DSM421 maintains solubility of 80–160 μg/mL, representing a 6–80-fold increase over DSM265 [1]. This difference is attributed to reduced lipophilicity, with DSM421 Log D7.4 of 2.36 compared to DSM265's 4.0 [1].
| Evidence Dimension | Kinetic solubility at pH 6.5 |
|---|---|
| Target Compound Data | >100 μg/mL |
| Comparator Or Baseline | DSM265: 12.5 μg/mL |
| Quantified Difference | ≥8-fold improvement (6–80-fold across all media) |
| Conditions | Kinetic solubility assay in aqueous buffer at pH 6.5; additional physiologically relevant media testing |
Why This Matters
Enhanced solubility enables simpler formulation development and reduces the risk of oral absorption limitations, critical for advancing a preclinical candidate toward clinical evaluation.
- [1] Phillips MA, White KL, Kokkonda S, et al. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria. ACS Infect Dis. 2016;2(12):945-957. doi:10.1021/acsinfecdis.6b00144 View Source
